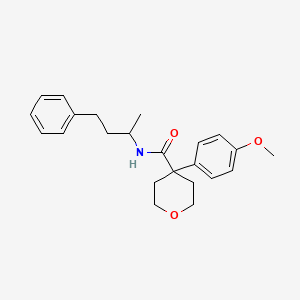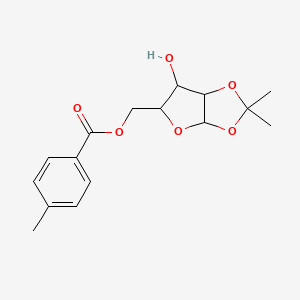![molecular formula C22H25ClFN3O B11496367 4-[4-(Adamantane-1-carbonyl)piperazin-1-yl]-2-chloro-5-fluorobenzonitrile](/img/structure/B11496367.png)
4-[4-(Adamantane-1-carbonyl)piperazin-1-yl]-2-chloro-5-fluorobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Adamantane-1-carbonyl)piperazin-1-yl]-2-chloro-5-fluorobenzonitrile is a synthetic organic compound characterized by its unique structure, which includes an adamantane moiety, a piperazine ring, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Adamantane-1-carbonyl)piperazin-1-yl]-2-chloro-5-fluorobenzonitrile typically involves multiple steps:
Formation of Adamantane-1-carbonyl Chloride: Adamantane is reacted with thionyl chloride to form adamantane-1-carbonyl chloride.
Piperazine Derivatization: The adamantane-1-carbonyl chloride is then reacted with piperazine to form 4-(adamantane-1-carbonyl)piperazine.
Coupling Reaction: The final step involves coupling 4-(adamantane-1-carbonyl)piperazine with 2-chloro-5-fluorobenzonitrile under basic conditions, typically using a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluorine positions.
Oxidation and Reduction: The adamantane moiety can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: The carbonyl group in the adamantane moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Substitution: Products where the chloro or fluoro groups are replaced by other nucleophiles.
Oxidation/Reduction: Modified adamantane derivatives.
Hydrolysis: Carboxylic acids or amides derived from the adamantane moiety.
Scientific Research Applications
Chemistry
In chemistry, 4-[4-(Adamantane-1-carbonyl)piperazin-1-yl]-2-chloro-5-fluorobenzonitrile is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The adamantane moiety is known for its antiviral and neuroprotective properties, while the piperazine ring is a common feature in many pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers with specific properties or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[4-(Adamantane-1-carbonyl)piperazin-1-yl]-2-chloro-5-fluorobenzonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The adamantane moiety can enhance lipophilicity and membrane permeability, while the piperazine ring can interact with biological targets through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
4-[4-(Adamantane-1-carbonyl)piperazin-1-yl]-2-chlorobenzonitrile: Similar structure but lacks the fluorine atom.
4-[4-(Adamantane-1-carbonyl)piperazin-1-yl]-2-fluorobenzonitrile: Similar structure but lacks the chlorine atom.
4-[4-(Adamantane-1-carbonyl)piperazin-1-yl]-5-fluorobenzonitrile: Similar structure but lacks the chlorine atom and has a different substitution pattern.
Uniqueness
The presence of both chlorine and fluorine atoms in 4-[4-(Adamantane-1-carbonyl)piperazin-1-yl]-2-chloro-5-fluorobenzonitrile makes it unique, as these halogens can significantly influence the compound’s reactivity and biological activity. The combination of the adamantane moiety with the piperazine ring further enhances its potential as a versatile building block in synthetic chemistry and drug design.
Properties
Molecular Formula |
C22H25ClFN3O |
|---|---|
Molecular Weight |
401.9 g/mol |
IUPAC Name |
4-[4-(adamantane-1-carbonyl)piperazin-1-yl]-2-chloro-5-fluorobenzonitrile |
InChI |
InChI=1S/C22H25ClFN3O/c23-18-9-20(19(24)8-17(18)13-25)26-1-3-27(4-2-26)21(28)22-10-14-5-15(11-22)7-16(6-14)12-22/h8-9,14-16H,1-7,10-12H2 |
InChI Key |
YBFWYDGKIAVJFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C(=C2)Cl)C#N)F)C(=O)C34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-diamino-N,N'-bis(4-methoxyphenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide](/img/structure/B11496294.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B11496299.png)
![N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]furan-2-carboxamide](/img/structure/B11496300.png)

![N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl}furan-2-carboxamide](/img/structure/B11496316.png)

![2'-amino-6-chloro-7,7',7'-trimethyl-2,5'-dioxo-1'-phenyl-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11496320.png)
![Ethyl 4-[4-(1H-imidazol-1-YL)-6-[methyl(phenyl)amino]-1,3,5-triazin-2-YL]piperazine-1-carboxylate](/img/structure/B11496323.png)
![2-Acetamido-3-(1H-indol-3-YL)-N-{2-[4-(2-phenylpropan-2-YL)phenoxy]ethyl}propanamide](/img/structure/B11496326.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-fluoro-2-methoxybenzenesulfonamide](/img/structure/B11496344.png)
![N-[2-(thiophene-2-sulfonamido)ethyl]thiophene-2-sulfonamide](/img/structure/B11496349.png)
![Benzamide, N-[2-[[2-(1H-1,3-benzimidazol-2-yl)ethyl]amino]-2-oxoethyl]-](/img/structure/B11496353.png)
![4-[(4-Amino-6-hydroxypyrimidin-5-yl)amino]-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B11496363.png)
![2'-amino-5-fluoro-1'-(4-fluorophenyl)-7',7'-dimethyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11496373.png)
